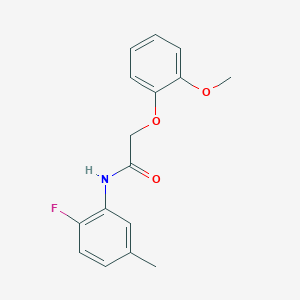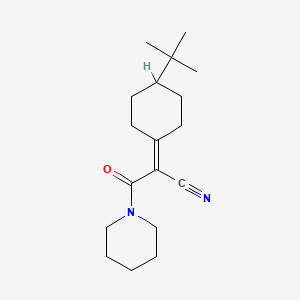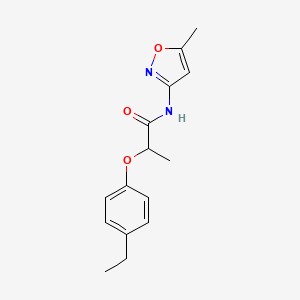![molecular formula C13H25N2O4P B6045514 diethyl {2-[2-(cyclohexylmethylene)hydrazino]-2-oxoethyl}phosphonate](/img/structure/B6045514.png)
diethyl {2-[2-(cyclohexylmethylene)hydrazino]-2-oxoethyl}phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl {2-[2-(cyclohexylmethylene)hydrazino]-2-oxoethyl}phosphonate, also known as CHP, is a chemical compound that has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. CHP belongs to the class of hydrazine-containing phosphonates, which have been shown to exhibit various biological activities, including antiviral, antibacterial, and anticancer properties. In
Wissenschaftliche Forschungsanwendungen
Diethyl {2-[2-(cyclohexylmethylene)hydrazino]-2-oxoethyl}phosphonate has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising applications of diethyl {2-[2-(cyclohexylmethylene)hydrazino]-2-oxoethyl}phosphonate is in the treatment of cancer. Studies have shown that diethyl {2-[2-(cyclohexylmethylene)hydrazino]-2-oxoethyl}phosphonate exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer. diethyl {2-[2-(cyclohexylmethylene)hydrazino]-2-oxoethyl}phosphonate has been shown to induce cell cycle arrest and apoptosis in cancer cells by targeting multiple signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway.
In addition to its anticancer activity, diethyl {2-[2-(cyclohexylmethylene)hydrazino]-2-oxoethyl}phosphonate has also been shown to exhibit antiviral and antibacterial properties. Studies have shown that diethyl {2-[2-(cyclohexylmethylene)hydrazino]-2-oxoethyl}phosphonate can inhibit the replication of various viruses, including HIV-1, HSV-1, and HCV. diethyl {2-[2-(cyclohexylmethylene)hydrazino]-2-oxoethyl}phosphonate has also been shown to exhibit antibacterial activity against Gram-positive and Gram-negative bacteria, including MRSA and E. coli.
Wirkmechanismus
The mechanism of action of diethyl {2-[2-(cyclohexylmethylene)hydrazino]-2-oxoethyl}phosphonate is not fully understood. However, studies have suggested that diethyl {2-[2-(cyclohexylmethylene)hydrazino]-2-oxoethyl}phosphonate exerts its biological activity by targeting multiple signaling pathways. diethyl {2-[2-(cyclohexylmethylene)hydrazino]-2-oxoethyl}phosphonate has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. diethyl {2-[2-(cyclohexylmethylene)hydrazino]-2-oxoethyl}phosphonate has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune response. In addition, diethyl {2-[2-(cyclohexylmethylene)hydrazino]-2-oxoethyl}phosphonate has been shown to induce oxidative stress and DNA damage in cancer cells, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
diethyl {2-[2-(cyclohexylmethylene)hydrazino]-2-oxoethyl}phosphonate has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. Studies have shown that diethyl {2-[2-(cyclohexylmethylene)hydrazino]-2-oxoethyl}phosphonate can induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. diethyl {2-[2-(cyclohexylmethylene)hydrazino]-2-oxoethyl}phosphonate has also been shown to inhibit the replication of various viruses, leading to the suppression of viral infection. In addition, diethyl {2-[2-(cyclohexylmethylene)hydrazino]-2-oxoethyl}phosphonate has been shown to exhibit antibacterial activity, leading to the inhibition of bacterial growth.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using diethyl {2-[2-(cyclohexylmethylene)hydrazino]-2-oxoethyl}phosphonate in lab experiments is its potent biological activity. diethyl {2-[2-(cyclohexylmethylene)hydrazino]-2-oxoethyl}phosphonate has been shown to exhibit potent anticancer, antiviral, and antibacterial properties, making it a promising candidate for drug development. In addition, diethyl {2-[2-(cyclohexylmethylene)hydrazino]-2-oxoethyl}phosphonate is relatively easy to synthesize and purify, making it readily available for research purposes.
However, there are also limitations to using diethyl {2-[2-(cyclohexylmethylene)hydrazino]-2-oxoethyl}phosphonate in lab experiments. One of the limitations is its potential toxicity. diethyl {2-[2-(cyclohexylmethylene)hydrazino]-2-oxoethyl}phosphonate has been shown to exhibit cytotoxicity in some cell lines, which may limit its therapeutic applications. In addition, the mechanism of action of diethyl {2-[2-(cyclohexylmethylene)hydrazino]-2-oxoethyl}phosphonate is not fully understood, which may hinder its further development as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for the study of diethyl {2-[2-(cyclohexylmethylene)hydrazino]-2-oxoethyl}phosphonate. One direction is to further elucidate the mechanism of action of diethyl {2-[2-(cyclohexylmethylene)hydrazino]-2-oxoethyl}phosphonate. Understanding the molecular targets of diethyl {2-[2-(cyclohexylmethylene)hydrazino]-2-oxoethyl}phosphonate may provide insights into its biological activity and potential therapeutic applications. Another direction is to optimize the synthesis and purification of diethyl {2-[2-(cyclohexylmethylene)hydrazino]-2-oxoethyl}phosphonate to improve its yield and purity. This may facilitate the further development of diethyl {2-[2-(cyclohexylmethylene)hydrazino]-2-oxoethyl}phosphonate as a therapeutic agent. Finally, future studies should focus on the in vivo efficacy and toxicity of diethyl {2-[2-(cyclohexylmethylene)hydrazino]-2-oxoethyl}phosphonate to evaluate its potential as a therapeutic agent.
Synthesemethoden
The synthesis of diethyl {2-[2-(cyclohexylmethylene)hydrazino]-2-oxoethyl}phosphonate involves the reaction of diethyl phosphite with cyclohexanone and hydrazine hydrate in the presence of a catalyst. The resulting product is then purified through a series of chromatographic techniques to obtain the pure compound. The yield of diethyl {2-[2-(cyclohexylmethylene)hydrazino]-2-oxoethyl}phosphonate can be improved by optimizing the reaction conditions, such as temperature, reaction time, and catalyst concentration.
Eigenschaften
IUPAC Name |
N-[(E)-cyclohexylmethylideneamino]-2-diethoxyphosphorylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N2O4P/c1-3-18-20(17,19-4-2)11-13(16)15-14-10-12-8-6-5-7-9-12/h10,12H,3-9,11H2,1-2H3,(H,15,16)/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRPNERRIBBHLKA-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC(=O)NN=CC1CCCCC1)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOP(=O)(CC(=O)N/N=C/C1CCCCC1)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N2O4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-cyclohexylmethylideneamino]-2-diethoxyphosphorylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-2-(3-fluorobenzyl)morpholine](/img/structure/B6045433.png)
![N-(3-methylphenyl)-3-{1-[3-(2-oxo-1-pyrrolidinyl)propanoyl]-4-piperidinyl}propanamide](/img/structure/B6045440.png)
![2-{[(4-ethoxyphenyl)amino]methylene}-5-(2-furyl)-1,3-cyclohexanedione](/img/structure/B6045445.png)
![methyl [2-(4-benzyl-1-piperazinyl)-6-oxo-1,6-dihydro-4-pyrimidinyl]acetate](/img/structure/B6045458.png)



![4-[3-(1H-pyrazol-4-yl)propanoyl]-2-[3-(trifluoromethyl)benzyl]morpholine](/img/structure/B6045492.png)
![2-{[4-bromo-3-(4-morpholinylsulfonyl)benzoyl]amino}benzoic acid](/img/structure/B6045505.png)
![4-(4-biphenylylmethyl)-3-[2-(2-isoxazolidinyl)-2-oxoethyl]-2-piperazinone](/img/structure/B6045512.png)
![5-methyl-7-(1-methyl-1H-pyrrol-2-yl)-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B6045520.png)

![1-[(4-chloro-2-methylphenoxy)acetyl]-5-(difluoromethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B6045537.png)
![2-({2-cyano-3-[5-(2,5-dichlorophenyl)-2-furyl]acryloyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B6045539.png)